Cas no 3589-73-9 (6-Methoxyharmalan)

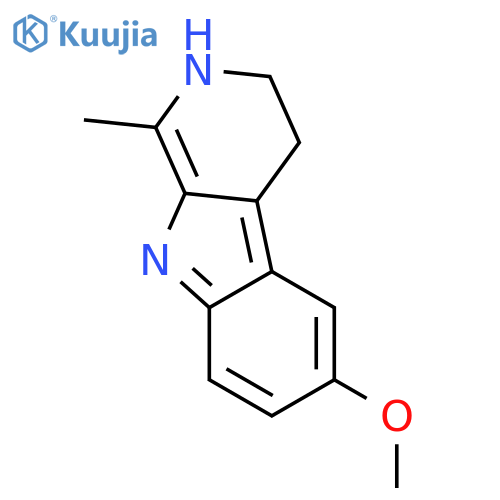

6-Methoxyharmalan structure

商品名:6-Methoxyharmalan

6-Methoxyharmalan 化学的及び物理的性質

名前と識別子

-

- 6-Methoxyharmalan

- 6-methoxy-1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole

- N-METHYL-(2-AMINOETHYL)-PYRROLIDINE

- 10-Methoxyharmalan

- 2-methoxyharmalane

- 3H-Pyrido(3,4-b)indole,4,9-dihydro-6-methoxy-1-methyl-,monohydrochloride

- 4,9-Dihydro-6-methoxy-1-methyl-3H-pyrido<3,4-b>indole

- 6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido(3,4-b)indole monohydrochloride

- 6-Methoxyharmalane

- Methoxy-6-harmalan

- 6-Methoxy-1-methyl-3,4-dihydro-b-carboline

- BSPBio_000582

- MFCD00055938

- NCGC00016633-01

- SCHEMBL3877767

- HMBHRMFLDKKSCT-UHFFFAOYSA-N

- Prestwick_324

- 1-methyl-6-methoxy-3,4-dihydro-2-carboline

- 6-METHOXY-1-METHYL-3H,4H,9H-PYRIDO[3,4-B]INDOLE

- 1-Methyl-6-methoxy-dihydro-beta-carboline

- CAS-3589-73-9

- 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-methyl-, monohydrochloride

- DTXSID80957306

- Ethyl3-(naphthalen-8-yl)-3-oxopropanoate

- Prestwick2_000621

- HMS1569N04

- SMR001233263

- SR-01000841225

- 10-METHOXYHARMALAN [MI]

- 1-METHYL-6-METHOXY-DIHYDRO-.BETA.-CARBOLINE

- 6-Methoxy-Harmalan

- Prestwick3_000621

- FT-0634918

- BPBio1_000642

- UNII-43F45VJV8C

- 6-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole

- 6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido(3,4-b)indole

- MLS002153914

- 3589-73-9

- Oprea1_335320

- Q27164697

- 6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido(3,4-b)indole monohydrochloride (Salt/Mix)

- NCGC00016633-02

- AS-65610

- 6-Methoxyharmalan, crystalline

- SPBio_002801

- 3,4-DIHYDROMETHOXYHARMAN

- HMS2233C16

- Prestwick0_000621

- HMS3370E16

- AKOS037646003

- 6-Methoxy-1-methyl-3,4-dihydro-.beta.-carboline

- A823026

- Prestwick1_000621

- 4,9-Dihydro-6-methoxy-1-methyl-3H-pyrido(3,4-b)indole

- 6-Methoxy-1-methyl-4,9-dihydro-3H-beta-carboline

- Q27258644

- 43F45VJV8C

- PIRYBCJVLMHZOK-UHFFFAOYSA-N

- DTXSID10901872

- NoName_1047

- HMS2096N04

- SR-01000841225-2

- BDBM50132104

- CHEMBL338115

- CHEBI:92962

- BRD-K54906270-001-03-5

- 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-methyl-, monohydrochloride (Salt/Mix)

- 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-methyl-

- SCHEMBL25438779

- DB-048891

-

- インチ: InChI=1S/C13H14N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-4,7,14H,5-6H2,1-2H3

- InChIKey: PIRYBCJVLMHZOK-UHFFFAOYSA-N

- ほほえんだ: COC1C=CC2C(=C3CCNC(C)=C3N=2)C=1

計算された属性

- せいみつぶんしりょう: 214.11100

- どういたいしつりょう: 214.111

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 504

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 33.6A^2

じっけんとくせい

- 色と性状: 黄色結晶固体

- 密度みつど: 1.25

- ゆうかいてん: 208 - 209

- ふってん: 417.7°Cat760mmHg

- フラッシュポイント: 206.4°C

- 屈折率: 1.647

- PSA: 37.38000

- LogP: 1.97720

6-Methoxyharmalan セキュリティ情報

- WGKドイツ:3

- RTECS番号:UU9802000

- ちょぞうじょうけん:2-8°C

6-Methoxyharmalan 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Methoxyharmalan 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M360170-1g |

6-Methoxyharmalan |

3589-73-9 | 1g |

$ 1240.00 | 2022-06-03 | ||

| TRC | M360170-100mg |

6-Methoxyharmalan |

3589-73-9 | 100mg |

$190.00 | 2023-05-17 | ||

| TRC | M360170-500mg |

6-Methoxyharmalan |

3589-73-9 | 500mg |

$ 800.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-254889-25 mg |

6-Methoxyharmalan, |

3589-73-9 | 25mg |

¥429.00 | 2023-07-11 | ||

| TRC | M360170-1000mg |

6-Methoxyharmalan |

3589-73-9 | 1g |

$1499.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-254889-25mg |

6-Methoxyharmalan, |

3589-73-9 | 25mg |

¥429.00 | 2023-09-05 |

6-Methoxyharmalan 関連文献

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

3589-73-9 (6-Methoxyharmalan) 関連製品

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬